2-(2-Hydroxyethoxy)acetaldehyde
Overview
Description
2-(2-Hydroxyethoxy)acetaldehyde is an organic compound with the molecular formula C4H8O3. It is a colorless to yellow liquid with a molecular weight of 104.11 g/mol . This compound is known for its unique structure, which includes both an aldehyde group and a hydroxyethoxy group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
2-(2-Hydroxyethoxy)acetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of diethylene glycol with acetaldehyde under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-(2-Hydroxyethoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Scientific Research Applications
2-(2-Hydroxyethoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)acetaldehyde involves its reactive aldehyde group, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially targeting specific enzymes or receptors. The hydroxyethoxy group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
2-(2-Hydroxyethoxy)acetaldehyde can be compared with similar compounds such as:
Ethylene glycol: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Acetaldehyde: Lacks the hydroxyethoxy group, reducing its solubility and versatility.
Diethylene glycol: Contains two hydroxy groups but lacks the aldehyde functionality, limiting its use as an intermediate.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and utility in various applications.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-1-3-7-4-2-6/h1,6H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGGHBUAHUMMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89319-19-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxoethyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89319-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60170859 | |
Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17976-70-4 | |
Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017976704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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